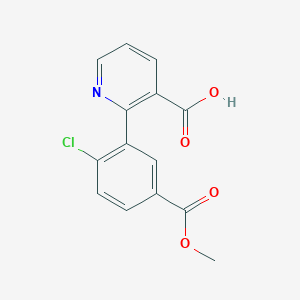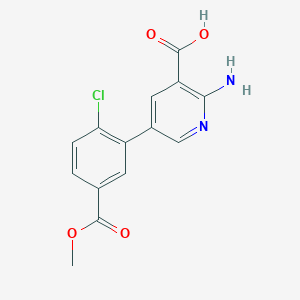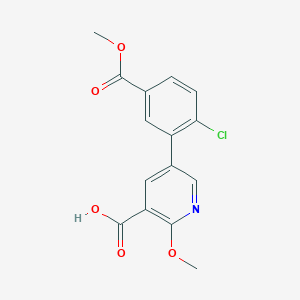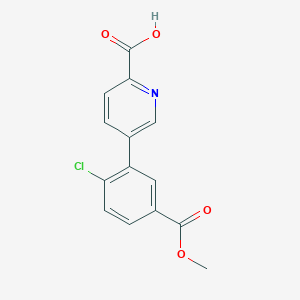
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% (5-CMPPA) is a widely used organic chemical compound that is synthesized in laboratories and used in a variety of scientific research applications. 5-CMPPA is a derivative of picolinic acid, a naturally occurring carboxylic acid found in plants, animals, and fungi. It has a molecular weight of 213.59 g/mol and a melting point of 135-137 °C. 5-CMPPA has been studied extensively and is known to possess a number of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has a number of scientific research applications. It is used in a variety of biological and biochemical studies, including studies on the metabolism of drugs and other compounds, the regulation of gene expression, and the study of enzyme activities. It is also used in studies of the effects of drugs on the nervous system, as well as studies of the effects of various environmental factors on the development and growth of organisms.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors in the body, which can lead to the modulation of gene expression and the regulation of enzyme activities.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs and other compounds, as well as modulate the expression of certain genes. It has also been found to modulate the activity of certain enzymes, and to act as an agonist of certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and is stable under a variety of conditions. It is also non-toxic and has been found to possess a number of biochemical and physiological effects. The main limitation of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
The potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% are numerous. Further research could be conducted on its mechanism of action, as well as its effects on the metabolism of drugs and other compounds. It could also be studied further to determine its effects on gene expression and enzyme activities. Additionally, further research could be conducted to determine the potential therapeutic applications of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%, as well as its potential toxic effects. Finally, it could be studied further to determine its potential applications in the field of nanotechnology.
Méthodes De Synthèse
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is synthesized synthetically in laboratories via a process known as the Friedel-Crafts acylation reaction. This reaction involves the reaction of a chloro-methoxycarbonyl phenol with picolinic acid in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution of the chloro-methoxycarbonyl phenol with the picolinic acid to form 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-4-11(15)10(6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLXWQSNLAHJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
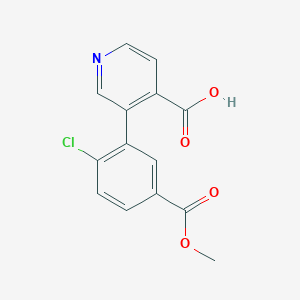
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)

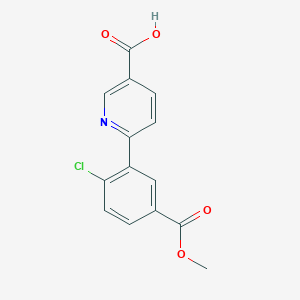
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
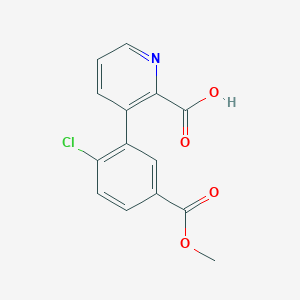
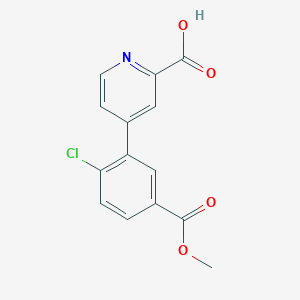
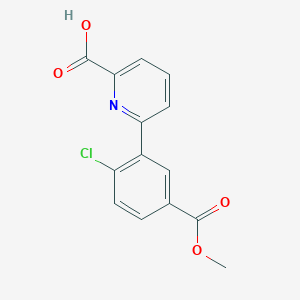
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)
